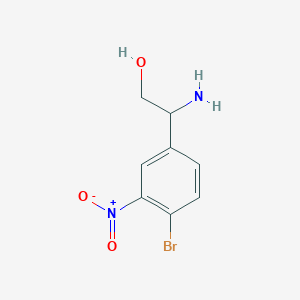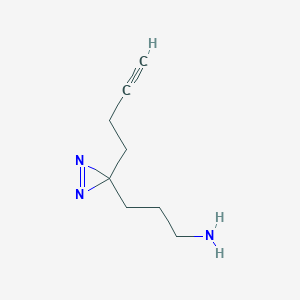
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine typically involves the reaction of but-3-yn-1-amine with a diazirine precursor. The reaction conditions often require the use of solvents such as dimethylformamide and catalysts like fac-Tris(2-phenylpyridine)iridium(III) under irradiation with a blue LED strip .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. This could include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
作用機序
The mechanism of action of 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and binding sites .
類似化合物との比較
Similar Compounds
N-Methyl-3-butyn-1-amine: Similar structure but lacks the diazirine ring.
3-Phenylpropan-1-amine: Contains a phenyl group instead of the diazirine ring.
Uniqueness
The presence of the diazirine ring in 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine makes it unique compared to similar compounds. This ring allows for the formation of reactive intermediates, making it valuable for photoaffinity labeling and studying molecular interactions.
特性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
3-(3-but-3-ynyldiazirin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-2-3-5-8(10-11-8)6-4-7-9/h1H,3-7,9H2 |
InChIキー |
WLBFPIISFPQQSE-UHFFFAOYSA-N |
正規SMILES |
C#CCCC1(N=N1)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


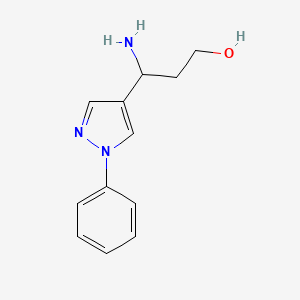
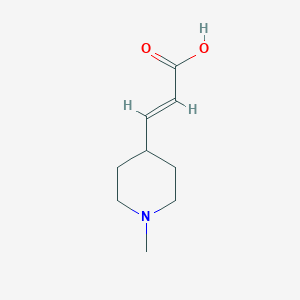

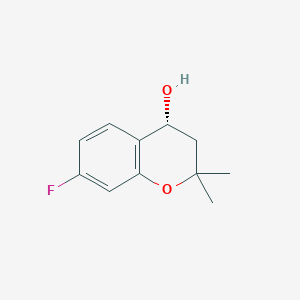
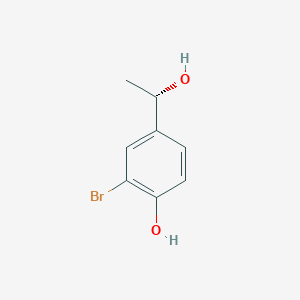

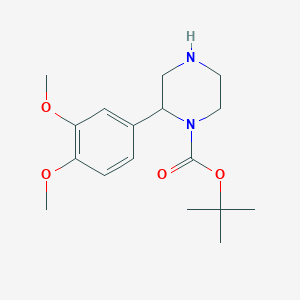
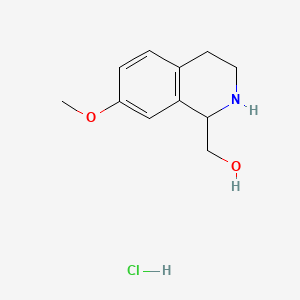
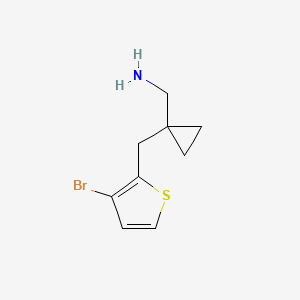
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine](/img/structure/B13592346.png)
